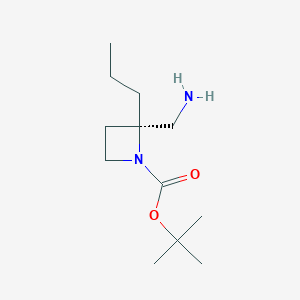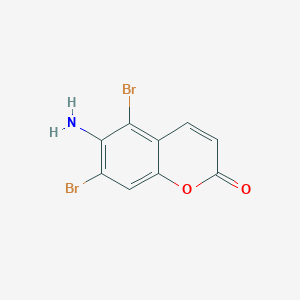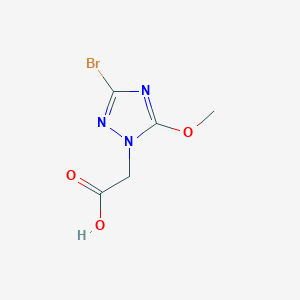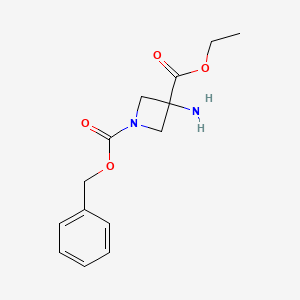
7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole
Übersicht
Beschreibung
7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole is a chemical compound with the CAS Number: 1820608-92-1 . Its IUPAC name is 7-bromo-1,2-dimethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole . The compound has a molecular weight of 293.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrF3N2/c1-5-15-8-4-6 (10 (12,13)14)3-7 (11)9 (8)16 (5)2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Derivatives
- 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole is used in the synthesis of various chemical derivatives. For instance, 2,4-Dimethyl[1,2,4]triazolo[1,5-a]benzimidazole reacts with bromine to yield a 7-bromo derivative, which is a critical step in the formation of various chemical compounds, indicating its role in complex chemical transformations (Kuz’menko, Divaeva, & Morkovnik, 2015).
Synthesis of Antimicrobial and Antitubercular Agents
- This compound plays a role in the synthesis of potential antimicrobial and antitubercular agents. Studies have shown that derivatives of 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazoles have significant activity against various microbial strains, including Mycobacterium tuberculosis (Ranjith, Rajeesh, Haridas, Susanta, Row, Rishikesan, & Kumari, 2013).
Innovative Synthesis Methods
- The compound is involved in the development of innovative synthesis methods like the Suzuki–Miyaura cross-coupling reaction, which is instrumental in the creation of diverse chemical structures (Jismy, Guillaumet, Akssira, Tikad, & Abarbri, 2021).
Antitumor Activity
- It is also integral in synthesizing compounds with potential antitumor activities. Some derivatives have shown promising results in in vitro studies against various cancer cell lines (Xin, 2012).
Antifungal and Antibacterial Applications
- Derivatives of 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole have shown effectiveness in antifungal and antibacterial applications, indicating its potential in developing new antimicrobial treatments (Bhagat, Deshmukh, & Kuberkar, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3N2/c1-5-15-8-4-6(10(12,13)14)3-7(11)9(8)16(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBDBAGHGGTDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C(=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




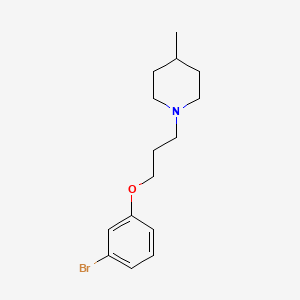

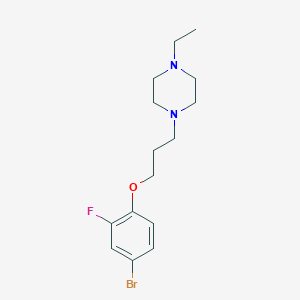
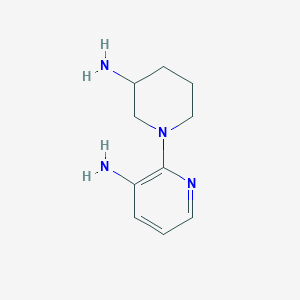
![(4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1382242.png)
